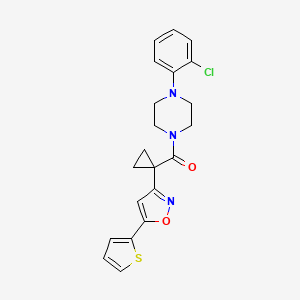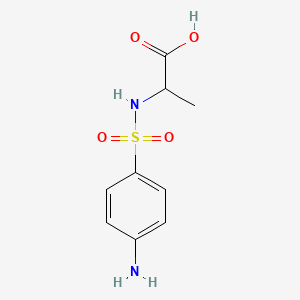![molecular formula C14H21N3 B2520249 1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine CAS No. 1427990-44-0](/img/structure/B2520249.png)
1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine is a chemical compound with the molecular formula C14H21N3 and a molecular weight of 231.34 g/mol This compound is characterized by the presence of a cyclopropane ring attached to a piperazine moiety, which is further substituted with a phenyl group
Mechanism of Action
Target of Action
The primary targets of 1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter involved in memory and cognition .
Mode of Action
This compound interacts with its targets by inhibiting the action of AChE and BuChE . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway. By inhibiting AChE and BuChE, it prevents the hydrolysis of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapses. This results in enhanced signaling in the cholinergic pathway, which is associated with improved memory and cognition .
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels. This results in enhanced cholinergic neurotransmission, which can lead to improved memory and cognition .
Preparation Methods
The synthesis of 1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine typically involves the reaction of cyclopropanamine with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine has several scientific research applications:
Comparison with Similar Compounds
1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a piperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with anti-inflammatory properties.
Properties
IUPAC Name |
1-[(4-phenylpiperazin-1-yl)methyl]cyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-14(6-7-14)12-16-8-10-17(11-9-16)13-4-2-1-3-5-13/h1-5H,6-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGCEPRETOARED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCN(CC2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-6-fluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2520167.png)
![3-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2520168.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520169.png)
![N-(3-hydroxypropyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide](/img/structure/B2520170.png)
![(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2520173.png)



![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)
![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2520180.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2520182.png)
![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2520187.png)
![N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2520188.png)

